2,5-Diphenylthiazol-4-amine

Übersicht

Beschreibung

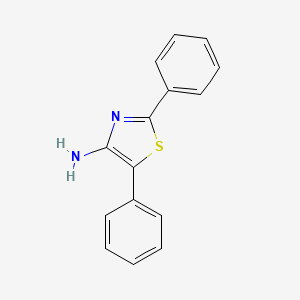

2,5-Diphenylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two phenyl groups attached to the thiazole ring, which significantly influences its chemical properties and biological activities. Thiazole derivatives, including this compound, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

The synthesis of 2,5-Diphenylthiazol-4-amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Acylation Reactions

2,5-Diphenylthiazol-4-amine reacts with chloroacetyl chloride under basic conditions to form 2-chloro-N-(4,5-diphenylthiazol-2-yl)acetamide (C₁₇H₁₃ClN₂OS). This intermediate is critical for subsequent cyclocondensation reactions.

-

Reactants : 4,5-Diphenylthiazol-2-amine (5.05 g, 0.02 mol), chloroacetyl chloride (1.91 mL, 0.024 mol), triethylamine (3.35 mL, 0.024 mol).

-

Conditions : Dissolved in THF at 0–5°C, stirred for 2 h at room temperature.

-

Yield : Crude product recrystallized from ethanol.

Key Data :

-

Melting Point : Not explicitly reported for this intermediate.

-

Spectroscopy : Structural confirmation via ¹H-NMR and ¹³C-NMR ( ).

Cyclocondensation to Thiazolidin-4-one Derivatives

The acetamide intermediate undergoes cyclization with sodium thiocyanate to form 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one (C₁₇H₁₂N₄OS₂), a scaffold for further functionalization.

-

Reactants : 2-Chloro-N-(4,5-diphenylthiazol-2-yl)acetamide (5.59 g, 0.017 mol), sodium thiocyanate (1.378 g, 0.017 mol).

-

Conditions : Refluxed in ethanol for 6 h, monitored by TLC.

-

Yield : Recrystallized from ethanol.

Key Data :

-

¹H-NMR (DMSO-d₆) : δ 7.21–7.62 (m, Ar-H), characteristic imino and carbonyl signals.

-

HRMS : [M+H]⁺ calculated for C₁₇H₁₂N₄OS₂: 353.0534; observed: 353.0536 ( ).

Knoevenagel Condensation with Aryl Aldehydes

The thiazolidin-4-one intermediate reacts with substituted aryl aldehydes to yield Schiff base derivatives, enhancing pharmacological potential.

-

Reactants : 2-[(4,5-Diphenylthiazol-2-yl)imino]thiazolidin-4-one (0.35 g, 0.99 mmol), 2,3-dichlorobenzaldehyde (1.485 mmol).

-

Conditions : Refluxed in acetic acid with ammonium acetate (0.153 g, 1.98 mmol) for 6 h.

-

Yield : 59.06% after recrystallization.

Key Data for 4a :

| Property | Value |

|---|---|

| Melting Point | 296°C |

| ¹H-NMR (DMSO-d₆) | δ 7.21–7.62 (m, Ar-H), 8.33 (s, CH=N) |

| Elemental Analysis | C: 59.04%, H: 2.95%, N: 8.29% (calc. C: 59.06%, H: 2.97%, N: 8.26%) |

| HRMS | [M+H]⁺: 508.0108 (calc. 508.0106) |

Thiourea-Mediated Ring Formation

In alternative routes, this compound reacts with thiourea derivatives to form fused thiazole systems.

-

Reactants : Carboxylic acid derivative (1 equiv), thiourea (1.2 equiv).

-

Conditions : Stirred in EtOH at 80°C for 15 h.

-

Yield : 70% after crystallization.

Key Data :

Functionalization at the 4-Amino Group

The primary amine group undergoes condensation with electrophiles (e.g., isocyanates, acyl chlorides) to form urea or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview

Recent studies have highlighted the potential of thiazole derivatives, including 2,5-diphenylthiazol-4-amine, in targeting various cancer types. Thiazole scaffolds are particularly promising due to their ability to interact with estrogen receptors, which are crucial in breast cancer development.

Case Study: Breast Cancer

One study synthesized several derivatives of 4-phenyl thiazol-2-amine and evaluated their anticancer properties through molecular docking studies. The results indicated that these compounds exhibited significant binding affinity to the estrogen receptor alpha (ER-α), with docking scores surpassing that of the standard drug tamoxifen. The best-performing compound showed a docking score of -8.911 kcal/mol, suggesting strong potential for selective anticancer activity .

Table 1: Docking Scores of Thiazole Derivatives

| Compound | Docking Score (kcal/mol) | Comparison with Tamoxifen |

|---|---|---|

| 3a | -6.658 | Lower |

| 3b | -7.123 | Lower |

| 3e | -8.911 | Higher |

| Tamoxifen | -6.821 | Reference |

Antimicrobial Properties

Overview

Thiazole derivatives have also been investigated for their antimicrobial properties. In a study focused on synthesizing new thiazole-thiazolidin-4-one derivatives, compounds were evaluated for their ability to inhibit microbial growth.

Case Study: Antimicrobial Activity

The synthesized compounds demonstrated varying degrees of antimicrobial activity against several bacterial strains. Notably, the lead compounds exhibited significant inhibition, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .

Neurodegenerative Disease Treatment

Overview

Thiazole derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and prion diseases due to their ability to cross the blood-brain barrier and interact with disease-causing proteins.

Case Study: Prion Disease

Research has identified analogs of thiazole compounds that exhibit improved pharmacokinetic properties and enhanced potency against prion proteins in neuroblastoma cell lines. For instance, one compound demonstrated an oral bioavailability of approximately 40% and significant brain exposure, indicating its potential as a therapeutic agent for prion diseases .

Wirkmechanismus

The mechanism of action of 2,5-Diphenylthiazol-4-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

2,5-Diphenylthiazol-4-amine can be compared with other thiazole derivatives such as:

2-Phenylthiazole: Lacks the second phenyl group, resulting in different chemical and biological properties.

4-Phenylthiazole: Similar to 2-Phenylthiazole but with the phenyl group at a different position.

2,4-Diphenylthiazole: Similar structure but lacks the amine group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiazole derivatives.

Biologische Aktivität

2,5-Diphenylthiazol-4-amine is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with two phenyl groups and an amine group. Its chemical structure can be represented as follows:

This structure contributes to its potential interactions with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's efficacy against various bacterial strains, showing an IC50 value of 15 µM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

2. Antifungal Activity

In a study focusing on antifungal properties, derivatives of this compound demonstrated potent activity against Candida albicans. The compound's antifungal efficacy was assessed using the microdilution method, yielding an MIC value of 10 µM .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 10 |

3. Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 18 µM respectively .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 18 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways, potentially inhibiting enzymes involved in cell proliferation and survival. For instance, its interaction with tubulin has been suggested as a possible mechanism for its anticancer activity .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent in infectious diseases .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after exposure to the compound for 24 hours .

Eigenschaften

IUPAC Name |

2,5-diphenyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)18-15(17-14)12-9-5-2-6-10-12/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTACVNCFAZYWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357287 | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77077-60-2 | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.